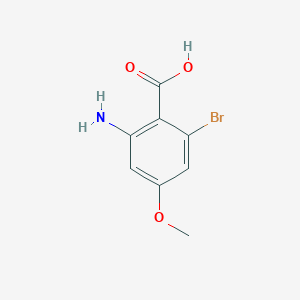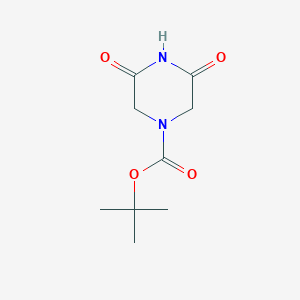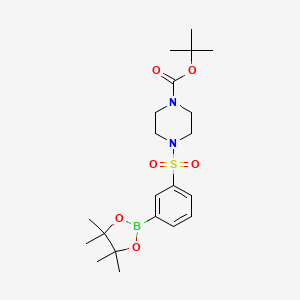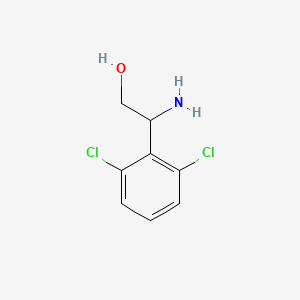
2-Amino-2-(2,6-dichlorophenyl)ethanol
Overview
Description
“2-Amino-2-(2,6-dichlorophenyl)ethanol” is a chemical compound with the molecular formula C8H9Cl2NO . The 2,6-dichloroanilino unit is roughly planar and makes a dihedral angle with the benzene ring containing the ethanol group .
Molecular Structure Analysis
The molecular structure of “2-Amino-2-(2,6-dichlorophenyl)ethanol” is characterized by a 2,6-dichloroanilino unit that is roughly planar. This unit makes a dihedral angle of 67.71 (4)° with the benzene ring containing the ethanol group. The C-C-O fragment is oriented at a dihedral angle of 64.94 (9)° with respect to its parent benzene ring .Scientific Research Applications
Synthesis of Indoles and Indolines
2-(2,6-Diaminophenyl)ethanol demonstrates utility in the synthesis of 4-hydroxy- and 4-aminoindoles through corresponding indolines, showcasing its importance in chemical synthesis and pharmaceutical development. The compound undergoes transformation under specific conditions to yield indolines, which are further dehydrogenated to produce indoles, crucial structures in many biologically active molecules (Tanaka, Hideo et al., 1989).
Potential Anticancer Properties
Research has identified derivatives of 2-Amino-2-(2,6-dichlorophenyl)ethanol with promising anticancer properties. One such derivative, 2[[3-(2,3-dichlorophenoxy) propyl]amino]ethanol, induced apoptosis in cancer cells more effectively than in normal human fibroblasts, pointing towards potential therapeutic applications in cancer treatment. This compound's mechanism involves the cleavage of caspases and down-regulation of Bcl-XL, highlighting its specificity and effectiveness in targeting cancer cells (Wu, Shuhong et al., 2004).
Biocatalysis in Drug Synthesis
The compound's derivatives have also been utilized in biocatalytic processes for the synthesis of chiral intermediates, such as in the case of (R)-2-Chloro-1-(2,4-dichlorophenyl) ethanol, a chiral intermediate of the antifungal agent Miconazole. This application demonstrates the role of biotransformation in achieving high stereoselectivity and yield, offering an environmentally friendly alternative to traditional chemical synthesis methods (Miao, Yan-Li et al., 2019).
Safety and Hazards
properties
IUPAC Name |
2-amino-2-(2,6-dichlorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2NO/c9-5-2-1-3-6(10)8(5)7(11)4-12/h1-3,7,12H,4,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHLDOQUAIYQCBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(CO)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-(2,6-dichlorophenyl)ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



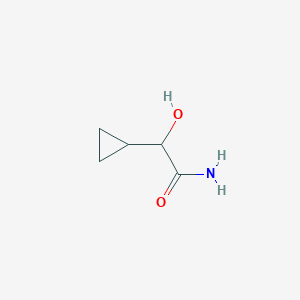
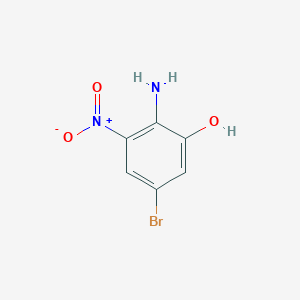


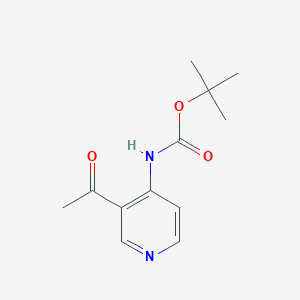
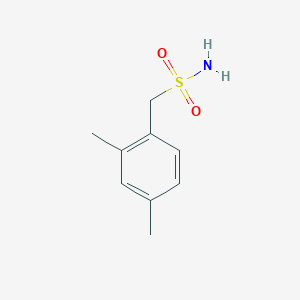
![N-[[[(1r)-2-(6-amino-9h-purin-9-yl)-1-methylethoxy]methyl]hydroxyphosphinyl]-d-alanine](/img/structure/B1526389.png)

